molecular formula C3H6AuNaO4S2 B1665331 Aurotioprol CAS No. 27279-43-2

Aurotioprol

Cat. No. B1665331
CAS RN: 27279-43-2
M. Wt: 390.2 g/mol
InChI Key: KBWWFTIQBJUOQR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Aurotioprol is an antirheumatic agent.

Scientific Research Applications

1. Cellular and Molecular Interaction Studies

Aurothiopro has been studied for its interactions with various cellular components. For instance, its inhibition of succinoxidase activity was noted by Barron and Kalnitsky (1947) in their research for the Ministry of Supply (Barron & Kalnitsky, 1947). Additionally, Graham and Dale (1990) investigated the mechanism by which aurothiomalate, a gold complex, becomes active in vivo but not in vitro, through interaction with activated polymorphonuclear leukocytes (Graham & Dale, 1990).

2. Potential Therapeutic Uses

The therapeutic applications of aurothiopro, particularly in the context of rheumatoid arthritis, have been a significant focus. Abraham and Himmel (1997) discussed the rationale for using colloidal metallic gold in managing rheumatoid arthritis, highlighting the role of aurothiolates (Abraham & Himmel, 1997). Additionally, research by Nieminen et al. (2010) demonstrated how aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes, suggesting its potential anti-inflammatory and antierosive properties (Nieminen et al., 2010).

3. Gene Expression Modulation

Aurothiopro's effects on gene expression have been explored. Handel et al. (1991) studied its inhibition on the binding of transcription factors to DNA, focusing on the progesterone receptor as a model. This research provides insights into the molecular mechanisms underlying its potential therapeutic effects (Handel et al., 1991).

4. Neuroscience Research

In neuroscience, aurothiopro has been used to study neuronal and other brain cell changes. Schmued (2002) utilized aurothiopro to create lesions around the circumventricular organs in rodent brains, contributing to the understanding of its toxicological impact on various cell types (Schmued, 2002).

properties

CAS RN

27279-43-2

Product Name

Aurotioprol

Molecular Formula

C3H6AuNaO4S2

Molecular Weight

390.2 g/mol

IUPAC Name

sodium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate

InChI

InChI=1S/C3H8O4S2.Au.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;2*+1/p-2

InChI Key

KBWWFTIQBJUOQR-UHFFFAOYSA-L

SMILES

C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+]

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+]

Appearance

Solid powder

Other CAS RN

27279-43-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5743-29-3 (calcium[2:1] salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-aurothio-2-propanol-1-sulfonic acid
3-aurothio-2-propanol-1-sulfonic acid, calcium salt
allochrysine
aurothiopropanol sodium sulfonate
aurotioprol
calcium 3-aurothio-2-propanol-1-sulfonate
chrisanol
chrysanol
chrysanol, calcium salt (2:1)
krizanol
sodium 3-aurothio-2-hydroxypropane-1-sulfonate
sodium aurothiopropanol sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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